
Ethyl 2-(3-formylphenoxy)acetate
Overview
Description
Ethyl 2-(3-formylphenoxy)acetate (CAS 51264-68-7, molecular formula: C₁₁H₁₂O₄, molecular weight: 208.21 g/mol) is a phenolic ester featuring a formyl group at the meta position of the benzene ring and an ethyl ester functional group. Its structure is characterized by the SMILES notation CCOC(=O)COC1=CC=CC(=C1)C=O and InChIKey HMBNSDWJNMBKAE-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where the formyl group enables further derivatization (e.g., condensation reactions or reductions) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-formylphenoxy)acetate can be synthesized through the reaction of 3-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures. The general reaction scheme is as follows:
[ \text{3-Hydroxybenzaldehyde} + \text{Ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 2-(3-carboxyphenoxy)acetate.
Reduction: Ethyl 2-(3-hydroxyphenoxy)acetate.
Substitution: Products depend on the nucleophile used, such as ethyl 2-(3-aminophenoxy)acetate.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: Ethyl 2-(3-formylphenoxy)acetate serves as a versatile intermediate for synthesizing more complex organic molecules. It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, making it valuable for developing new compounds .
2. Biology:
- Enzyme-Catalyzed Reactions: The compound is utilized in studies focusing on enzyme-catalyzed hydrolysis of esters. This application is crucial for understanding metabolic pathways and enzyme mechanisms in biological systems.
3. Medicine:
- Pharmaceutical Development: this compound is explored as a precursor in synthesizing pharmaceutical compounds. Its derivatives have shown potential in drug development, particularly for targeting specific biological pathways .
4. Industry:
- Production of Specialty Chemicals: The compound finds applications in producing specialty chemicals and materials used in various industrial processes. Its chemical properties allow for tailored modifications that meet specific industrial needs .
Case Study 1: Synthesis Optimization
A study demonstrated the use of potash alum as a catalyst for the esterification of formylphenoxyaliphatic acids, achieving conversion rates of 92-94% for this compound under optimized conditions (temperature, catalyst loading) over a 24-hour period . This illustrates the compound's synthetic versatility and efficiency.
Research involving derivatives of this compound assessed their cytotoxic effects on cancer cell lines (HeLa, A549, MCF-7). The findings indicated that certain derivatives exhibited significant inhibitory activity against these cell lines, suggesting potential applications in cancer therapeutics .
Mechanism of Action
The mechanism of action of ethyl 2-(3-formylphenoxy)acetate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The ester group can be hydrolyzed by esterases, leading to the formation of phenolic and carboxylic acid derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Ethyl 2-(3-formylphenoxy)acetate and its analogs:
Structural and Electronic Effects
- Substituent Position: The meta-formyl group in this compound directs electrophilic substitution reactions to the para position, while para-formyl analogs (e.g., Methyl 2-(4-formylphenoxy)acetate) exhibit distinct electronic effects due to resonance stabilization . Halogenation: Chlorine atoms in Ethyl (2,3-dichloro-4-formylphenoxy)acetate enhance electron-withdrawing effects, increasing the electrophilicity of the formyl group for nucleophilic additions .
- Ester Group Variations: Ethyl vs. Methyl Esters: Ethyl esters generally exhibit higher lipophilicity compared to methyl esters, influencing solubility and bioavailability .
Biological Activity
Ethyl 2-(3-formylphenoxy)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a phenoxy group with a formyl substituent. Its molecular formula is , and it features functional groups that are known to influence biological activity.
Antibacterial Activity
In vitro Studies:
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound was evaluated using the agar-well diffusion method, which measures the zone of inhibition (ZOI) against specific bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
---|---|---|
Escherichia coli | 18 | 2 |
Enterococcus faecalis | 18 | 2 |
Staphylococcus aureus | 15 | 2 |
Pseudomonas aeruginosa | 12 | 2 |
The results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. The most potent inhibition was observed at a concentration of 2 µg/mL, comparable to standard antibiotics like amoxicillin.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenoxy ring can significantly affect antibacterial potency. For example, compounds with electron-withdrawing groups tend to enhance activity against certain bacterial strains.
Case Study: SAR Analysis
A study conducted on derivatives of this compound revealed that modifications at the ortho and para positions of the phenoxy ring resulted in varied antibacterial efficacy. Compounds with halogen substitutions showed improved potency, suggesting that such modifications can be strategically employed to enhance biological activity.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Further research is needed to elucidate the precise biochemical interactions at play.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 2-(3-formylphenoxy)acetate, and what critical parameters influence reaction efficiency?
this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting 3-formylphenol with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents like DMF or acetone enhance nucleophilicity .
- Stoichiometry : A 1:1.2 molar ratio of phenol to ethyl chloroacetate minimizes unreacted starting material.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Critical safety measures include:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of vapors (H335 hazard) .
- Storage : Keep in airtight containers at <28°C in dry, well-ventilated areas .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms ester and formyl functional groups (e.g., formyl proton at δ 9.8–10.2 ppm) .
- FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1690 cm⁻¹ (formyl C=O) validate structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
- Mass spectrometry : ESI-MS (m/z 222.2 [M+H]⁺) confirms molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts or IR bands) when analyzing derivatives of this compound?
Discrepancies often arise from tautomerism, solvent effects, or impurities. Methodological solutions include:
- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism) .
- Deuterated solvent screening : Compare DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .
- Control experiments : Synthesize derivatives (e.g., oxime or hydrazone) to stabilize reactive formyl groups .
Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?
- Protection/deprotection : Temporarily protect the formyl group (e.g., as an acetal) during esterification to prevent aldol condensation .
- Catalytic optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics in biphasic systems .
- In situ monitoring : Employ TLC or inline FT-IR to terminate reactions at optimal conversion (~85–90%) .
- Byproduct mitigation : Add molecular sieves to absorb water in esterification steps .
Q. How does the electronic environment of the formyl group in this compound influence its reactivity in nucleophilic addition reactions?
The electron-withdrawing formyl group activates the adjacent phenoxy ring for electrophilic substitution. Key observations:
- Resonance effects : The formyl group withdraws electron density via conjugation, directing nucleophiles (e.g., amines) to the para position .
- Steric hindrance : Bulky substituents on the phenyl ring reduce reaction rates (e.g., 2,6-disubstituted derivatives show <50% conversion) .
- Solvent polarity : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks .
Q. What computational methods are suitable for modeling the conformational stability of this compound in different solvent systems?
- DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and predict intramolecular hydrogen bonding between formyl and ester groups .
- MD simulations : Analyze solvation effects in water vs. ethanol to assess dipole-dipole interactions .
- COSMO-RS : Predict solubility parameters and partition coefficients for solvent screening .
- TD-DFT : Correlate experimental UV-vis spectra (e.g., λmax ~270 nm) with electronic transitions .
Properties
IUPAC Name |
ethyl 2-(3-formylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNSDWJNMBKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363476 | |
Record name | ethyl 2-(3-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-68-7 | |
Record name | ethyl 2-(3-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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